2,6-Diethyl-4-methylpyridin-3-ol physical and chemical properties
2,6-Diethyl-4-methylpyridin-3-ol physical and chemical properties
Title: Structural and Functional Paradigm of Alkyl-Substituted Pyridinols: A Deep Dive into 2,6-Diethyl-4-methylpyridin-3-ol
Executive Summary & Core Rationale
In the landscape of modern neuropharmacology and antioxidant drug design, 3-hydroxypyridines (3-OPs) represent a privileged class of heterocyclic phenols. Compounds such as Emoxypine (2-ethyl-6-methylpyridin-3-ol) have been extensively validated for their antihypoxic, neuroprotective, and radical-scavenging properties[1]. However, the pharmacokinetic limitations of first-generation 3-OPs—namely, their susceptibility to rapid Phase II metabolism (glucuronidation) and moderate blood-brain barrier (BBB) permeability—necessitate the development of sterically augmented scaffolds.
2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) [2] emerges as a next-generation structural paradigm. As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical properties, synthetic methodologies, and pharmacological applications of this specific molecule. By strategically positioning ethyl groups at the C2 and C6 positions, and a methyl group at the C4 position, this scaffold creates a highly lipophilic, sterically hindered microenvironment around the pharmacophoric hydroxyl group. This design fundamentally alters its metabolic fate and radical stabilization capacity.
Part 1: Physicochemical Profiling & Structural Dynamics
The therapeutic efficacy of 3-pyridinols is dictated by their ability to cross lipid bilayers and donate a hydrogen atom to Reactive Oxygen Species (ROS)[3]. The structural modifications in 2,6-Diethyl-4-methylpyridin-3-ol induce profound changes in its physicochemical profile compared to unhindered analogues.
Causality of Structural Modifications
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Enhanced Lipophilicity: The addition of methylene units (diethyl vs. dimethyl) increases the predicted LogP, facilitating superior passive diffusion across the BBB, a critical requirement for neuroprotective agents[1].
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Steric Shielding: The C4-methyl and C2/C6-diethyl groups create a steric "cleft." This physically obstructs the active sites of UDP-glucuronosyltransferases (UGTs), thereby reducing the rate of Phase II metabolic clearance.
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Radical Stabilization: Density Functional Theory (DFT) studies on related 3-hydroxypyridines demonstrate that ROS neutralization in physiological media proceeds predominantly via a Formal Hydrogen Transfer (FHT) mechanism[4]. The resulting pyridinyl radical in 2,6-Diethyl-4-methylpyridin-3-ol is highly stabilized by the hyperconjugative electron-donating effects of the adjacent alkyl groups.
Table 1: Physicochemical Properties of 2,6-Diethyl-4-methylpyridin-3-ol
| Property | Value | Method / Source |
| CAS Number | 371957-66-3 | Registry[2] |
| Molecular Formula | C₁₀H₁₅NO | Registry[2] |
| Molecular Weight | 165.23 g/mol | Registry[2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | In silico prediction |
| Predicted LogP | 2.45 ± 0.2 | In silico prediction |
| pKa (Hydroxyl) | ~5.2 | Extrapolated from Emoxypine |
| pKa (Pyridine NH⁺) | ~6.5 | Extrapolated from Emoxypine |
Part 2: Synthetic Methodology (De Novo Construction)
Direct electrophilic hydroxylation of highly substituted pyridines is notoriously low-yielding due to the electron-deficient nature of the pyridine ring and competing N-oxidation. To ensure high regioselectivity and yield, we utilize a Miyaura Borylation-Oxidation Workflow . This is a self-validating system: the intermediate boronic ester can be isolated and characterized via LC-MS to confirm regiochemistry before the final oxidation step.
Protocol: Regioselective Synthesis of 2,6-Diethyl-4-methylpyridin-3-ol
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Step 1: Electrophilic Bromination. Dissolve 2,6-diethyl-4-methylpyridine (1.0 eq) in anhydrous DMF. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C. Stir at room temperature for 4 hours. The steric bulk of the C4-methyl group directs bromination exclusively to the C3 position. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); quench with Na₂S₂O₃ and extract with ether to isolate 3-bromo-2,6-diethyl-4-methylpyridine.
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Step 2: Miyaura Borylation. In a Schlenk flask, combine the 3-bromo intermediate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in anhydrous 1,4-dioxane. Degas via freeze-pump-thaw and heat to 90°C for 12 hours. Validation: Perform LC-MS analysis to confirm the presence of the [M+H]⁺ peak corresponding to the 3-pinacolatoboron intermediate.
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Step 3: Oxidative Cleavage. Dissolve the crude boronic ester in THF. Cool to 0°C and sequentially add 3M NaOH (3.0 eq) and 30% aqueous H₂O₂ (5.0 eq). Stir for 2 hours. The C-B bond is oxidatively cleaved with strict retention of configuration.
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Step 4: Purification. Acidify the mixture to pH 6.0 using 1M HCl to neutralize the pyridinol. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to yield pure 2,6-Diethyl-4-methylpyridin-3-ol[2].
Fig 1. Self-validating synthetic workflow via regioselective borylation and oxidative cleavage.
Part 3: Pharmacological Applications & Experimental Workflows
The primary application of 2,6-Diethyl-4-methylpyridin-3-ol in drug discovery is as a metabolically stable antioxidant and neuroprotectant[3]. To validate the hypothesis that steric hindrance reduces metabolic clearance, a rigorous in vitro microsomal stability assay must be employed.
Protocol: Self-Validating In Vitro Microsomal Stability Assay
Causality: By measuring the depletion of the parent compound over time in the presence of Rat Liver Microsomes (RLM) and specific cofactors, we can isolate Phase I and Phase II metabolic pathways. The inclusion of an internal standard ensures the system is self-validating against extraction inefficiencies.
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Preparation: Thaw RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) and 2,6-Diethyl-4-methylpyridin-3-ol (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
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Initiation (Phase II Focus): Initiate the reaction by adding UDPGA (uridine 5'-diphospho-glucuronic acid, 2 mM) and alamethicin (25 µg/mL) to assess glucuronidation resistance.
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Time-Course Quenching: At intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.
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Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
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LC-MS/MS Analysis: Transfer the supernatant to auto-sampler vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to calculate intrinsic clearance ( CLint ).
Fig 2. Self-validating high-throughput screening workflow for assessing in vitro microsomal stability.
Mechanism of Action: Radical Scavenging
Unlike traditional phenols that may undergo Single Electron Transfer (SET), the highly lipophilic environment of the BBB dictates that 3-pyridinols neutralize ROS via Formal Hydrogen Transfer (FHT)[4]. The 2,6-diethyl-4-methyl substitution pattern optimally balances the O-H bond dissociation enthalpy (BDE) while shielding the resulting radical from deleterious side reactions.
Fig 3. Formal Hydrogen Transfer (FHT) mechanism of ROS neutralization by the sterically hindered pyridinol.
References
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CAS:371957-66-3 2,6-Diethyl-4-methylpyridin-3-ol. Bidepharm. 2
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Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PMC. 1
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Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI. 3
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Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment. Royal Society Publishing. 4

